molecular formula C6H4Cl2O B042519 2,3-Dichlorophenol CAS No. 576-24-9

2,3-Dichlorophenol

Cat. No. B042519
Key on ui cas rn: 576-24-9
M. Wt: 163 g/mol
InChI Key: UMPSXRYVXUPCOS-UHFFFAOYSA-N
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Patent
US04614807

Procedure details

A solution was prepared from 200 g of 2,3-dichlorophenol and 540 ml of glacial acetic acid. The solution was cooled, and a solution of 58 ml of 90% nitric acid in 160 ml of glacial acetic acid was added in dropwise fashion with stirring to the solution of the phenol. After half of the solution of the phenol had been added, the reaction mixture was allowed to warm to ambient temperature. It was stirred for 15 minutes at ambient temperature after all of the dichlorophenol had been added. The reaction mixture was then poured over 3,000 ml of an ice/water mixture. The yellowish product which precipitated was collected. The product was heated in a sublimation apparatus over a 4 day period at 80° C. at 4 torr. to remove any 2-nitro-5,6-dichlorophenol formed as a by-product in the above nitration. The residue was recrystallized from toluene to yield 80.3 g of 4-nitro-2,3-dichlorophenol; m.p.=148°-150° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[N+:10]([O-])([OH:12])=[O:11].C1(O)C=CC=CC=1>C(O)(=O)C>[N+:10]([C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([Cl:1])[C:7]=1[Cl:8])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)O
Name
Quantity
540 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
58 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)O)Cl
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
The yellowish product which precipitated
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
The product was heated in a sublimation apparatus over a 4 day period at 80° C. at 4 torr
Duration
4 d
CUSTOM
Type
CUSTOM
Details
to remove any 2-nitro-5,6-dichlorophenol
CUSTOM
Type
CUSTOM
Details
formed as a by-product in the above nitration
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C=C1)O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80.3 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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